molecular formula C12H13NOS B2592594 (1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione CAS No. 1807882-40-1

(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione

Cat. No.: B2592594
CAS No.: 1807882-40-1
M. Wt: 219.3
InChI Key: LVPAGNWZPXFPIS-UFBFGSQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7310,2,7]trideca-2,4,6-triene-11-thione is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione typically involves multiple steps, starting from readily available precursors. One common approach is to use a cyclization reaction to form the tricyclic core, followed by functional group modifications to introduce the desired substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether.

Scientific Research Applications

(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione include:

    Tricyclic compounds: These share the core tricyclic structure but may have different substituents.

    Thioethers and thiols: These contain sulfur atoms and can undergo similar chemical reactions.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its unique tricyclic structure, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(1R,9S)-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-12-7-8(6-11(15)13-12)9-4-2-3-5-10(9)14-12/h2-5,8H,6-7H2,1H3,(H,13,15)/t8-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPAGNWZPXFPIS-UFBFGSQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CC(=S)N1)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H](CC(=S)N1)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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